Cdc7-IN-7

CAS No.:

Cat. No.: VC16676904

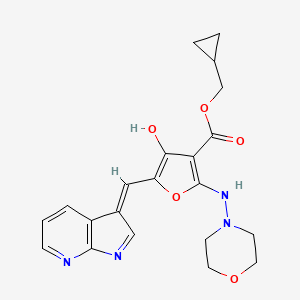

Molecular Formula: C21H22N4O5

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22N4O5 |

|---|---|

| Molecular Weight | 410.4 g/mol |

| IUPAC Name | cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |

| Standard InChI | InChI=1S/C21H22N4O5/c26-18-16(10-14-11-23-19-15(14)2-1-5-22-19)30-20(24-25-6-8-28-9-7-25)17(18)21(27)29-12-13-3-4-13/h1-2,5,10-11,13,24,26H,3-4,6-9,12H2/b14-10+ |

| Standard InChI Key | SVOSLACSFSSYFI-GXDHUFHOSA-N |

| Isomeric SMILES | C1CC1COC(=O)C2=C(OC(=C2O)/C=C/3\C=NC4=C3C=CC=N4)NN5CCOCC5 |

| Canonical SMILES | C1CC1COC(=O)C2=C(OC(=C2O)C=C3C=NC4=C3C=CC=N4)NN5CCOCC5 |

Introduction

Chemical Identity and Structural Properties

Cdc7-IN-7, also referred to as Cdc7-IN-7c in some literature, is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with the molecular formula C₁₅H₁₇N₅OS and a molecular weight of 315.4 g/mol . Its IUPAC name is 6-(5-methyl-1H-pyrazol-4-yl)-2-[(pyrrolidin-1-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one, and it is identified by PubChem CID 136333907. The compound features a bicyclic thienopyrimidine core modified with pyrazole and pyrrolidine substituents, which are hypothesized to enhance its binding affinity to CDC7's kinase domain (Table 1) .

Table 1: Chemical and Physical Properties of Cdc7-IN-7

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₅OS |

| Molecular Weight | 315.4 g/mol |

| PubChem CID | 136333907 |

| Synonyms | Cdc7-IN-21, 1330781-04-8 |

| Key Functional Groups | Thienopyrimidine, Pyrazole, Pyrrolidine |

The compound’s three-dimensional structure reveals a planar thienopyrimidine scaffold that facilitates interactions with hydrophobic pockets in the CDC7 kinase domain, while the pyrrolidine moiety may contribute to solubility and bioavailability .

Mechanism of Action: Targeting CDC7 Kinase

CDC7 kinase, in complex with its regulatory subunit DBF4 (DBF4-dependent kinase, DDK), phosphorylates minichromosome maintenance (MCM) proteins, particularly MCM2, to activate the helicase activity required for DNA replication . By inhibiting CDC7, Cdc7-IN-7 disrupts the G1/S phase transition, preventing replication initiation and inducing cell cycle arrest (Figure 1) .

Recent studies highlight CDC7's dual role in DNA replication and damage response. Under replication stress, CDC7 coordinates checkpoint activation and repair processes, making its inhibition a strategy to sensitize cancer cells to genotoxic therapies . For example, in BRAF V600E-mutant melanoma cells resistant to vemurafenib, CDC7 overexpression correlates with sustained MCM2 phosphorylation and survival; pharmacological CDC7 inhibition restores drug sensitivity .

Cdc7-IN-7’s exact binding mode remains under investigation, but structural analogs suggest competitive inhibition at the ATP-binding site of CDC7, analogous to the clinical-stage inhibitor TAK-931 .

Preclinical Findings and Biological Relevance

While direct studies on Cdc7-IN-7 are sparse, related compounds like TAK-931 provide insights into its potential efficacy. In melanoma models, TAK-931 (IC₅₀ ≈ 50–200 nM) suppressed CDC7 activity, reduced phosphorylated MCM2 (p-MCM2) levels, and synergized with BRAF inhibitors to overcome resistance . Similar effects are anticipated for Cdc7-IN-7 given its structural similarity .

Key Preclinical Observations:

-

Cell Cycle Arrest: CDC7 inhibition induces G1/S phase arrest, as observed in A375 melanoma cells treated with TAK-931 .

-

Apoptosis Activation: Prolonged inhibition leads to PARP1 cleavage and caspase activation, indicating apoptosis .

-

Checkpoint Bypass: CDC7 depletion reverses spindle assembly checkpoint (SAC) activation, accelerating mitotic exit in paclitaxel-treated cells .

Table 2: Comparative Efficacy of CDC7 Inhibitors

| Compound | Target IC₅₀ (nM) | Model System | Key Findings |

|---|---|---|---|

| TAK-931 | 50–200 | Melanoma (A375) | Synergy with vemurafenib, p-MCM2 suppression |

| Cdc7-IN-7 | Not reported | In silico | Structural similarity to TAK-931 |

Therapeutic Implications and Challenges

-

Selectivity: CDC7’s role in normal cells necessitates selective targeting to avoid hematological or gastrointestinal toxicity .

-

Resistance Mechanisms: Redundant kinases (e.g., Aurora B) may compensate for CDC7 inhibition, as CDC7 phosphorylates Aurora B to promote mitotic progression .

-

Biomarker Development: Elevated CDC7 expression in tumors (42.4% of melanomas) could stratify patients, but validation is needed .

Future Directions

Ongoing research aims to optimize Cdc7-IN-7’s pharmacokinetic profile and evaluate combinatorial regimens. For instance, co-targeting CDC7 and BRAF/MEK in melanoma or pairing it with PARP inhibitors in BRCA-mutant cancers may enhance efficacy . Structural modifications to improve blood-brain barrier penetration could also expand its applicability to CNS malignancies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume